molecular formula C14H11NO3S B2734709 5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 1889802-11-2

5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2734709
CAS No.: 1889802-11-2
M. Wt: 273.31
InChI Key: GSLAAMJEQPCAQD-UHFFFAOYSA-N
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Description

5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a unique structure combining a methoxybenzo[b]thiophene moiety with a pyrrole carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the methoxybenzo[b]thiophene core, which is then coupled with a pyrrole derivative.

  • Preparation of Methoxybenzo[b]thiophene

      Starting Material: 5-bromobenzo[b]thiophene.

      Reagents: Methanol, base (e.g., sodium hydride), and a palladium catalyst.

      Conditions: The reaction is carried out under reflux conditions to introduce the methoxy group at the desired position.

  • Coupling with Pyrrole

      Starting Material: 5-methoxybenzo[b]thiophene.

      Reagents: Pyrrole-2-carboxylic acid, coupling agents (e.g., EDCI, HOBt), and a base (e.g., triethylamine).

      Conditions: The reaction is typically performed in an inert atmosphere (e.g., nitrogen) at room temperature to moderate heat.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid depends on its application:

    Pharmacological Action: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The methoxybenzo[b]thiophene moiety can mimic natural substrates or inhibitors, while the pyrrole carboxylic acid group can enhance binding affinity.

    Electronic Properties: In materials science, the compound’s conjugated system allows for efficient electron transport, making it suitable for use in organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

    5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

    5-(5-Chlorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications requiring specific electronic characteristics or reactivity profiles.

Properties

IUPAC Name

5-(5-methoxy-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-18-9-2-5-12-8(6-9)7-13(19-12)10-3-4-11(15-10)14(16)17/h2-7,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLAAMJEQPCAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2)C3=CC=C(N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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